Home > Products > Screening Compounds P90950 > tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate - 1375473-37-2

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Catalog Number: EVT-1668677
CAS Number: 1375473-37-2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

    • Compound Description: SB-235349 is a key intermediate in the synthesis of Lotrafiban, a GPIIb/IIIa receptor antagonist. [, ] It acts as a precursor for the synthesis of Lotrafiban by undergoing a series of chemical transformations. [] The synthesis of SB-235349 starts from 2-nitrobenzyl alcohol and involves multiple steps like mesylation, reaction with methylamine, reaction with dimethylacetylene dicarboxylate, reduction, and subsequent reactions leading to the formation of the benzodiazepine ring. []

    (2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (SB-214857-A, lotrafiban)

    • Compound Description: SB-214857-A, also known as Lotrafiban, is a potent GPIIb/IIIa receptor antagonist. [] It acts by inhibiting platelet aggregation. [, ]
    • Relevance: Lotrafiban is synthesized from the key intermediate SB-235349 and retains the core 1,4-benzodiazepine structure found in tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, but with different substituents at the 2 and 7 positions. []

    (2S)-2,3,4,5-Tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid

    • Compound Description: This compound is a synthetic intermediate in the multi-step synthesis of Lotrafiban. [] It is derived from the chiral resolution of the racemic SB-235349. []
    • Relevance: This intermediate shares the core 1,4-benzodiazepine structure with tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, with variations only in the substituents at the 2 and 7 positions of the seven-membered ring. []

    tert-Butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate

    • Compound Description: This compound serves as a precursor in the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent. []
    • Relevance: This compound, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, includes a tert-butyl carboxylate group, but it differs by having a bromine atom and an imidazo ring fused to the benzodiazepine core. []
    • Compound Description: This radiolabeled compound is a high-affinity and selective radioligand for the DI subtype of the benzodiazepine receptor. [] It is synthesized from the corresponding 8-bromo derivative via a palladium-mediated stannylation followed by iododestannylation using [123I]NaI. []
    • Relevance: Like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, it features a tert-butyl carboxylate group attached to a benzodiazepine ring system. It differs by possessing an iodine atom and an imidazo ring fused to the benzodiazepine core. []
  • 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones

    • Compound Description: This class of compounds acts as selective antagonists of muscarinic (M3) receptors. [] They hold potential for treating diseases associated with muscarinic receptor dysfunction. []
    • Relevance: These compounds, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, belong to the benzazepine class. [] The structural difference lies in the presence of a ketone group at the 4-position and a hydroxyl group at the 5-position in 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, which are absent in the main compound. []

    2-Methyl-1-phenylimidazo[4,5-c]pyridine (2)

    • Compound Description: This compound exhibits moderate antagonist activity against platelet-activating factor (PAF). [] It served as a lead compound for further structural modification to enhance PAF antagonist activity. []
    • Relevance: Despite both being heterocyclic compounds, 2-Methyl-1-phenylimidazo[4,5-c]pyridine differs significantly in its structure from tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate. The former comprises an imidazo[4,5-c]pyridine core, while the latter features a benzodiazepine core. []

    7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (21)

    • Compound Description: Compound 21 is a potent benzazepine derivative that demonstrates strong antagonist activity against PAF. [] It exhibits significant potency in both in vitro and in vivo assays. []
    • Relevance: Both compound 21 and tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate fall under the classification of benzazepines. They share a similar core structure but differ in the substitution pattern, particularly with compound 21 possessing chlorine atoms at the 7 and 8 positions and a methylimidazo[4,5-c]pyridylphenyl substituent at the 4-position. []

    Isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate (abecarnil)

    • Compound Description: Abecarnil is a beta-carboline derivative and a ligand for benzodiazepine receptors, possessing anxiolytic and anticonvulsant properties. [] It exerts its effects by modulating the central gamma-aminobutyric acid (GABA)A receptor complex, similar to diazepam. []
    • Relevance: While both are heterocyclic compounds with potential CNS activity, Abecarnil and tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate belong to different chemical classes. Abecarnil is a beta-carboline derivative, while the latter is a benzodiazepine. [] Although they share a structural resemblance in their ring systems, their core structures and pharmacological profiles are distinct. []

    3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

    • Compound Description: CL 218,872 acts as an α1GABAA agonist. [, ] It can induce ethanol-like discriminative stimulus effects. [, ]
    • Relevance: CL 218,872 differs structurally from tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, belonging to the triazolopyridazine class, while the latter is a benzodiazepine. [, ] Their pharmacological profiles may also differ significantly. [, ]

    3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one (panadiplon)

    • Compound Description: Panadiplon functions as an α5GABAA agonist, exhibiting similar pharmacological effects to QH-ii-066. [, ]
    • Relevance: Panadiplon, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, targets GABA receptors, although it specifically activates the α5GABAA subtype, unlike the non-selective action of benzodiazepines. [, ] Their binding sites and subsequent effects on GABAergic neurotransmission might differ. [, ]
    • Compound Description: These compounds are intermediates formed during the synthesis of 3-acyl-1,5-benzodiazepines. []
    • Relevance: These intermediates, unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, do not possess a benzodiazepine ring. [] They serve as precursors in a synthetic route towards benzodiazepine derivatives. []
  • 1-Vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts

    • Compound Description: These are quaternary ammonium salts used as starting materials in rearrangement reactions to synthesize benz-fused medium-ring heterocycles. [] The rearrangement reactions can lead to either 2,3,4,5-tetrahydro-1H-3-benzazonine derivatives or 1-vinyl-2,3,4,5-tetrahydro-1H-benzazepines depending on the reaction conditions. []
    • Relevance: These salts, unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, are tetrahydroisoquinolinium derivatives. [] They serve as precursors for the synthesis of medium-ring heterocycles, including benzazepines and benzazonines, through rearrangement reactions. []
    • Compound Description: These compounds are benz-fused medium-ring heterocycles containing a nine-membered ring. [] They are synthesized via the [, ] sigmatropic rearrangement of 1-vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts. []
    • Relevance: Unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, which possesses a seven-membered ring, 2,3,4,5-Tetrahydro-1H-3-benzazonine derivatives feature a nine-membered ring as part of their structure. [] They are examples of medium-ring heterocycles, while the main compound is a benzodiazepine derivative. []
Overview

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the class of benzodiazepines. This compound is characterized by its complex bicyclic structure, which is notable for its potential pharmacological applications. Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties.

Source

This compound can be synthesized through various chemical methods, primarily involving the reaction of specific precursors that include benzodiazepine derivatives. The synthesis often employs techniques common in organic chemistry to manipulate functional groups and achieve the desired molecular structure.

Classification

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate falls under the category of benzodiazepines, which are known for their effects on the central nervous system. These compounds are often used in the development of pharmaceuticals aimed at treating anxiety disorders, insomnia, and other related conditions.

Synthesis Analysis

Methods

The synthesis of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves several key steps:

  1. Formation of the Benzodiazepine Core: The initial step usually involves the condensation of an appropriate amino acid with a carbonyl compound to form a benzodiazepine skeleton.
  2. Reduction Steps: Subsequent reduction processes may be employed to convert double bonds into single bonds or to modify functional groups.
  3. Carboxylation: The introduction of the carboxylate group is often achieved through carboxylation reactions using tert-butyl esters.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate the desired product from by-products.

Technical Details

The technical details of these methods involve controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

The molecular formula for this compound is C14H19N1O2C_{14}H_{19}N_{1}O_{2}, with a molecular weight of approximately 233.31 g/mol. The presence of nitrogen in the benzodiazepine ring is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can participate in various chemical reactions typical for benzodiazepines:

  1. Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  2. Alkylation: The nitrogen atom may undergo alkylation reactions leading to derivatives with altered pharmacological properties.
  3. Substitution Reactions: Various electrophilic substitution reactions can occur at positions on the benzene ring.

Technical Details

These reactions require specific conditions such as solvent choice and temperature control to ensure high selectivity and yield. Kinetics and thermodynamics play significant roles in determining reaction pathways.

Mechanism of Action

Process

The mechanism of action for tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate primarily involves modulation of neurotransmitter activity in the central nervous system:

  1. GABA Receptor Interaction: The compound likely enhances the effect of gamma-Aminobutyric acid (GABA) at GABA_A receptors.
  2. Inhibition of Neuronal Activity: By increasing GABAergic transmission, it promotes inhibitory neurotransmission leading to anxiolytic and sedative effects.

Data

Pharmacological studies may quantify these effects through assays measuring changes in neuronal firing rates or behavioral responses in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Can react with strong acids or bases leading to degradation.

Relevant data from studies can provide insights into thermal stability and reactivity profiles under various conditions.

Applications

Scientific Uses

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a candidate for developing new anxiolytic or sedative medications.
  2. Research Studies: Utilized in studies exploring GABAergic mechanisms and their effects on anxiety and sleep disorders.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing other complex organic molecules.

This compound's unique structural features make it an interesting subject for further research into its pharmacological properties and potential therapeutic applications.

Properties

CAS Number

1375473-37-2

Product Name

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

IUPAC Name

tert-butyl 3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-11-9-16-13-8-6-5-7-12(13)10-17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3

InChI Key

RNDNEGJZXHZIHG-UHFFFAOYSA-N

SMILES

CC1CNC2=CC=CC=C2CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CNC2=CC=CC=C2CN1C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.